molecular formula C4H3F2IN2 B2769444 1-(Difluoromethyl)-5-iodo-1H-imidazole CAS No. 2172559-98-5

1-(Difluoromethyl)-5-iodo-1H-imidazole

Cat. No.: B2769444
CAS No.: 2172559-98-5
M. Wt: 243.983
InChI Key: HAAZRJUAKQAWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Difluoromethyl)-5-iodo-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . Difluoromethyl groups and iodine are often used in pharmaceuticals and agrochemicals due to their unique properties .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, difluoromethylation processes have been extensively studied. These processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C(sp3)–CF2H bonds .


Chemical Reactions Analysis

Difluoromethylation reactions have been widely studied. These reactions often involve the transfer of CF2H to C(sp2) sites, both in stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds can also be accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry

Imidazole rings are crucial in medicinal chemistry due to their ability to bind with various enzymes and receptors, showing broad bioactivities. Research has shown imidazole-based compounds are used in anticancer, antifungal, antibacterial, and other treatments, highlighting their potential in drug design and diagnostic agents (Ling Zhang et al., 2014).

An Imidazole-Functionalized Polyfluorene Derivative as Sensitive Fluorescent Probe for Metal Ions and Cyanide

A new imidazole-functionalized polyfluorene shows promise as a sensitive and selective probe for detecting CN− ions and Cu2+ ions, indicating its potential in environmental monitoring and safety applications (Zhong’an Li et al., 2008).

Regioselective Synthesis of 1,5-diaryl-1H-imidazoles

This study presents a method for synthesizing 1,5-diaryl-1H-imidazoles, which are valuable for their significant cytotoxic activity against human tumor cell lines, suggesting their potential in developing cancer therapies (F. Bellina et al., 2005).

Influence of Ionic Liquids Bearing Functional Groups in Dye-Sensitized Solar Cells

Research into ionic liquids containing imidazole shows their effectiveness as electrolytes in dye-sensitized solar cells, demonstrating the role of imidazole derivatives in enhancing renewable energy technologies (F. Mazille et al., 2006).

Mechanism of Action

While the specific mechanism of action for “1-(Difluoromethyl)-5-iodo-1H-imidazole” is not known, compounds with difluoromethyl groups often exhibit unique biological activities. For example, Difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway .

Properties

IUPAC Name

1-(difluoromethyl)-5-iodoimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2IN2/c5-4(6)9-2-8-1-3(9)7/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZRJUAKQAWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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